molecular formula C15H10FN B3212297 4-Fluoro-2-phenylquinoline CAS No. 109883-55-8

4-Fluoro-2-phenylquinoline

Cat. No. B3212297
CAS RN: 109883-55-8
M. Wt: 223.24 g/mol
InChI Key: MUSMAJKRFYYMJD-UHFFFAOYSA-N
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Description

4-Fluoro-2-phenylquinoline is a type of fluorinated quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have been used in the fields of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of fluorinated quinolines, including 4-Fluoro-2-phenylquinoline, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-phenylquinoline consists of a quinoline ring system, which is the first representative of the family of benzazines bearing one nitrogen atom . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some other unique properties .


Chemical Reactions Analysis

Fluorinated quinolines, including 4-Fluoro-2-phenylquinoline, undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to the functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds, have also been considered .

Scientific Research Applications

Antitubercular Potency

4-Fluoro-2-phenylquinoline and its derivatives have shown promise in antitubercular applications. In a study by Macedo et al. (2017), a library of substituted 4-hydroxyquinolin-2(1H)-ones, which are structurally similar to 4-Fluoro-2-phenylquinoline, demonstrated significant inhibitory concentrations against Mycobacterium tuberculosis. These compounds showed minimal toxicity and genotoxicity, making them potential candidates for tuberculosis treatment.

Antitumor Agents

Another significant application is in the development of antitumor agents. Chou et al. (2010) Chou et al. (2010) explored 2-phenylquinolin-4-ones (2-PQs), leading to the discovery of a drug candidate with potent antitumor properties. The study highlighted the effectiveness of these compounds in inhibiting cancer cell lines and the potential for further drug development.

Mechanism of Action

While the specific mechanism of action for 4-Fluoro-2-phenylquinoline is not mentioned in the sources, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

Fluorinated quinolines, including 4-Fluoro-2-phenylquinoline, have found applications in various fields such as medicine, agriculture, and as components for liquid crystals . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

properties

IUPAC Name

4-fluoro-2-phenylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSMAJKRFYYMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-phenylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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